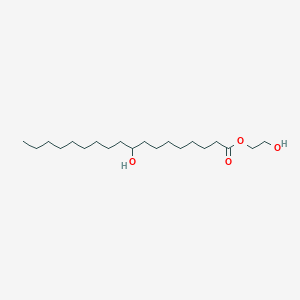

Ethylene glycol hydroxy stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylene glycol hydroxy stearate is an organic compound with the molecular formula C20H40O4. It is an ester formed from ethylene glycol and stearic acid. This compound is commonly used in various industrial applications, particularly in the production of personal care products and cosmetics, due to its surfactant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylene glycol hydroxy stearate is typically synthesized through the esterification of ethylene glycol and stearic acid. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. The conventional method involves using strong homogeneous acid catalysts like sulfuric acid, conducted at higher temperatures . this method is not environmentally friendly due to the corrosive nature of the catalyst and the need for neutralization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using heterogeneous catalysts under microwave irradiation. This method significantly reduces the reaction time and increases the conversion rate. For instance, using a solid acid catalyst under microwave irradiation can achieve a 97% conversion rate in just 10 minutes .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylene glycol hydroxy stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ethylene glycol and stearic acid .

Common Reagents and Conditions

Esterification: Stearic acid and ethylene glycol with sulfuric acid as a catalyst.

Hydrolysis: Acidic or basic conditions to break down the ester bond.

Major Products Formed

Esterification: this compound.

Hydrolysis: Ethylene glycol and stearic acid.

Applications De Recherche Scientifique

Ethylene glycol hydroxy stearate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as a surfactant, opacifier, and pearlizer in products like shampoos, conditioners, and lotions.

Pharmaceuticals: Utilized in the formulation of various topical medications due to its emulsifying properties.

Textile Industry: Acts as a softener in textile processing.

Phase-Change Materials: Employed in heating, ventilation, and air conditioning systems due to its phase-changing properties.

Mécanisme D'action

Ethylene glycol hydroxy stearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different substances, allowing for better mixing and stability of emulsions. This property is particularly useful in cosmetics and pharmaceuticals, where it helps to evenly distribute active ingredients .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylene glycol monostearate: An ester of ethylene glycol and stearic acid, used similarly in personal care products.

Ethylene glycol distearate: Another ester of ethylene glycol and stearic acid, used in cosmetics and as a phase-change material.

Uniqueness

Ethylene glycol hydroxy stearate is unique due to its specific molecular structure, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .

Propriétés

Formule moléculaire |

C20H40O4 |

|---|---|

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

2-hydroxyethyl 9-hydroxyoctadecanoate |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-5-6-8-11-14-19(22)15-12-9-7-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |

Clé InChI |

VPXCRGSFNXYSBO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(CCCCCCCC(=O)OCCO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)

![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)

![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)

![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)

![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)

![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)